molecular formula C22H25FN4O4S B2710353 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021250-47-4

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B2710353
CAS RN: 1021250-47-4
M. Wt: 460.52
InChI Key: NCSPERWTRXHBAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C22H25FN4O4S and its molecular weight is 460.52. The purity is usually 95%.
BenchChem offers high-quality 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Conformational Analysis

Research on similar compounds, such as pyrazolopyridine derivatives, focuses on understanding molecular interactions, conformational analysis, and the development of pharmacophore models for receptor binding. For example, studies involving the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide reveal insights into conformer stability and receptor interaction mechanisms, laying the groundwork for the design of receptor-specific drugs (Shim et al., 2002).

Synthesis and Characterization

The synthesis and characterization of pyrazolopyridine compounds form a significant area of research. Studies describe the preparation of various derivatives and their structural elucidation through techniques like NMR, X-ray diffraction, and molecular orbital methods. This work is crucial for the development of novel compounds with potential therapeutic applications (Quiroga et al., 1999).

Potential Therapeutic Applications

Although the direct applications of the specific compound were not found, related research indicates potential therapeutic uses for similar compounds. Pyrazolopyridine derivatives, for example, have been explored for their anticancer, anti-inflammatory, and anticonvulsant activities. This suggests that compounds within this chemical family might have versatile applications in drug development and medical research (Rahmouni et al., 2016).

Advanced Material Applications

Beyond therapeutic uses, some pyrazolopyridine derivatives exhibit properties useful in material sciences, such as mechanoluminescence, which could be leveraged in the development of novel optoelectronic devices (Huang et al., 2013).

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O4S/c1-13(11-31-3)24-22(28)18-10-19(15-4-6-16(23)7-5-15)25-21-20(18)14(2)26-27(21)17-8-9-32(29,30)12-17/h4-7,10,13,17H,8-9,11-12H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSPERWTRXHBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NC(C)COC)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.